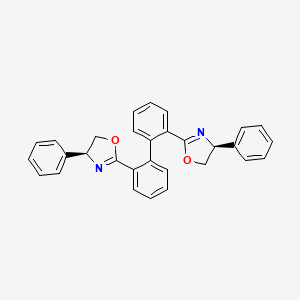
(1,1-Dioxo-1lambda6-thian-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1-Dioxo-1lambda6-thian-4-yl)boronic acid is a boronic acid derivative characterized by the presence of a thian-4-yl group with a dioxo substitution
Méthodes De Préparation
The synthesis of (1,1-Dioxo-1lambda6-thian-4-yl)boronic acid typically involves the reaction of thian-4-yl derivatives with boronic acid reagents. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the formation of the boronic acid group. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
(1,1-Dioxo-1lambda6-thian-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and palladium catalysts for cross-coupling reactions. .
Applications De Recherche Scientifique
(1,1-Dioxo-1lambda6-thian-4-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: This compound can be used in the development of boron-containing drugs, which have potential therapeutic applications due to their ability to interact with biological molecules.
Medicine: Research is ongoing into its use in boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with high precision.
Industry: It is utilized in the production of advanced materials, including polymers and catalysts, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of (1,1-Dioxo-1lambda6-thian-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biological systems, where it can inhibit enzymes by binding to their active sites. The molecular targets and pathways involved include interactions with serine proteases and other enzymes that contain active site serine residues .
Comparaison Avec Des Composés Similaires
(1,1-Dioxo-1lambda6-thian-4-yl)boronic acid can be compared with other boronic acid derivatives such as:
Phenylboronic acid: Commonly used in organic synthesis and as a sensor for saccharides.
Methylboronic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
(1,1-Dioxo-1lambda6-thian-4-yl)acetic acid: Similar in structure but with an acetic acid group instead of a boronic acid group. The uniqueness of this compound lies in its dioxo-thian-4-yl group, which imparts distinct chemical properties and reactivity compared to other boronic acids
Propriétés
IUPAC Name |
(1,1-dioxothian-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BO4S/c7-6(8)5-1-3-11(9,10)4-2-5/h5,7-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMDTBOQGVLYHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCS(=O)(=O)CC1)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-6-chlorothiazolo[4,5-c]pyridine](/img/structure/B8245543.png)






![7,7-Dimethyl-7,8-dihydro-1H-pyrano[4,3-B]pyridin-2(5H)-one](/img/structure/B8245579.png)
![2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B8245583.png)

![tert-butyl N-[(1S)-2-oxocyclobutyl]carbamate](/img/structure/B8245604.png)

